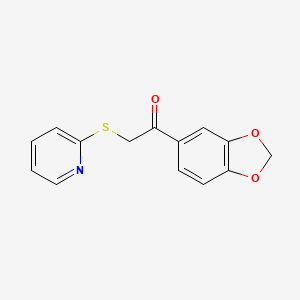

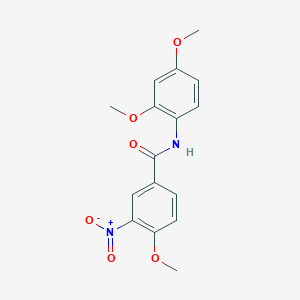

![molecular formula C13H17N5O3S B5550848 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to the given compound often involves multi-step reactions starting from basic triazole or thiadiazole rings. For instance, derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide were synthesized, highlighting the versatility of triazole and thiadiazole compounds in yielding various structures through reactions such as acylation, alkylation, and cycloaddition processes (Huicheng Wang et al., 2010).

Molecular Structure Analysis

Crystal structure analysis reveals detailed molecular geometries, including bond lengths, angles, and dihedral angles. For instance, a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole- 3-thione, was characterized by single-crystal X-ray diffraction, providing insights into the spatial arrangement and interactions within the crystal lattice (Xue et al., 2008).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, demonstrating their chemical reactivity and functional group compatibility. These reactions are fundamental in the synthesis of compounds with potential biological activities (Raveendra K. Hunnur et al., 2005).

科学的研究の応用

Heterocyclic Synthesis

Thiourea-acetamides are key starting materials for synthesizing a wide range of heterocyclic compounds through one-pot cascade reactions. These reactions are characterized by excellent atom economy, illustrating the compound's utility in generating 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and imidazo[1,2-c]pyrimidines. Such heterocyclic compounds hold significant promise in various applications, including pharmaceuticals and agrochemicals, due to their diverse biological activities (Schmeyers & Kaupp, 2002).

Antitumor Activity

Compounds bearing different heterocyclic ring systems, synthesized using structures related to thioureido-acetamides, have been evaluated for their antitumor activities. Notably, some derivatives have shown considerable anticancer activity against various cancer cell lines, underscoring the potential of these compounds in the development of new anticancer agents (Yurttaş et al., 2015).

Cholinesterase Inhibition

Newly synthesized N-aryl derivatives of thioureido-acetamides have been evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. These compounds exhibited moderate to good activities, with some displaying potent inhibitory potential. This suggests their applicability in treating neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibitors play a crucial role (Riaz et al., 2020).

Polymer Chemistry

In polymer chemistry, derivatives of thioureido-acetamides have been used as precursors for the synthesis of polymeric materials. For instance, thioxanthone attached polyhedral oligomeric silsesquioxane nano-photoinitiators were synthesized for preparing PMMA hybrid networks. This illustrates the compound's role in developing advanced materials with enhanced properties, such as improved thermal stability and robustness (Batibay et al., 2020).

特性

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-8-16-17-13(18(8)14)22-7-12(19)15-10-6-9(20-2)4-5-11(10)21-3/h4-6H,7,14H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJREWOFOHVPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

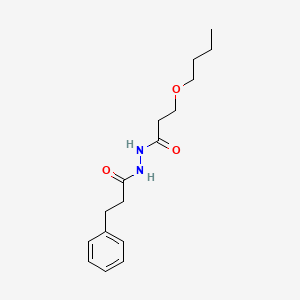

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

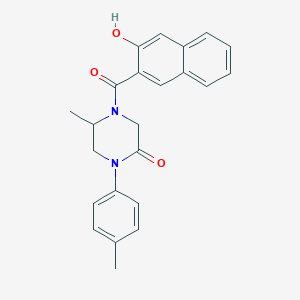

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

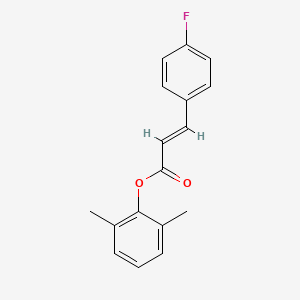

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)